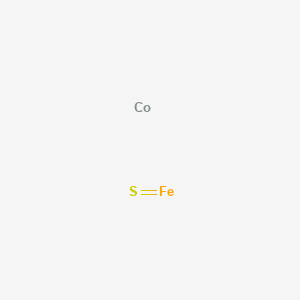
Cobalt--sulfanylideneiron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–sulfanylideneiron (1/1) is a coordination compound that features a unique combination of cobalt and iron atoms bridged by a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylideneiron (1/1) typically involves the reaction of cobalt and iron precursors in the presence of a sulfanylidene source. Common synthetic routes include:
Thermal Decomposition: This method involves heating cobalt and iron precursors with a sulfanylidene source under controlled conditions.
Solvothermal Method: This involves dissolving cobalt and iron salts in a solvent, followed by the addition of a sulfanylidene source.
Industrial Production Methods
Industrial production of cobalt–sulfanylideneiron (1/1) may involve large-scale thermal decomposition or solvothermal methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt–sulfanylideneiron (1/1) undergoes various chemical reactions, including:
Substitution: Ligand substitution reactions can occur, where the sulfanylidene group is replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Oxides or sulfides of cobalt and iron.
Reduction: Lower oxidation state species of cobalt and iron.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cobalt–sulfanylideneiron (1/1) has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and conductive polymers.
Bioinorganic Chemistry: The compound is studied for its potential role in biological systems, including enzyme mimics and metalloprotein models.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which cobalt–sulfanylideneiron (1/1) exerts its effects involves the interaction of the metal centers with substrates or biological molecules. The cobalt and iron atoms can coordinate with various ligands, facilitating electron transfer and catalytic activity. The sulfanylidene group plays a crucial role in stabilizing the metal centers and modulating their reactivity .
Comparison with Similar Compounds
Similar Compounds
Cobalt-Ammine Complexes: These compounds contain cobalt coordinated with ammonia ligands and exhibit different reactivity and applications compared to cobalt–sulfanylideneiron (1/1).
Cobalt Ferrite (CoFe2O4): This compound is used in magnetic and biomedical applications but has a different structure and properties.
Uniqueness
Cobalt–sulfanylideneiron (1/1) is unique due to the presence of both cobalt and iron atoms bridged by a sulfanylidene group, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
58916-14-6 |
|---|---|
Molecular Formula |
CoFeS |
Molecular Weight |
146.85 g/mol |
IUPAC Name |
cobalt;sulfanylideneiron |
InChI |
InChI=1S/Co.Fe.S |
InChI Key |
LOUWOZBMDAQCRT-UHFFFAOYSA-N |
Canonical SMILES |
S=[Fe].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
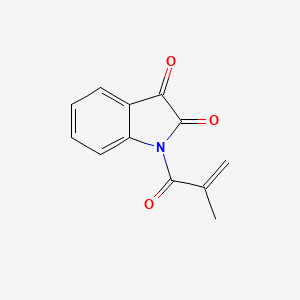
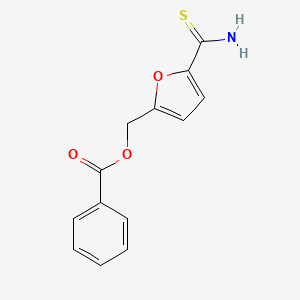
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)
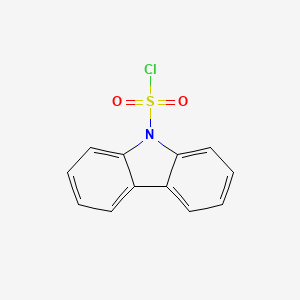

![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
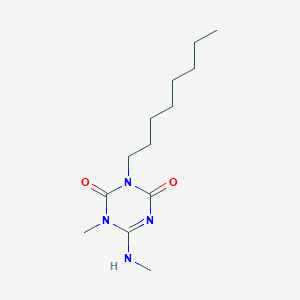

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
